![molecular formula C20H17F3N2O3 B2531132 N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 851406-34-3](/img/structure/B2531132.png)

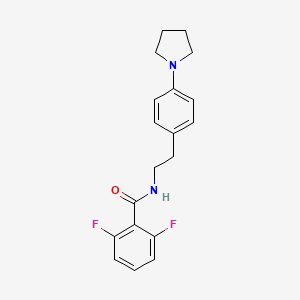

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

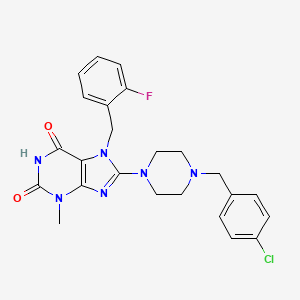

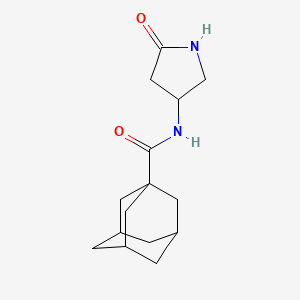

The compound "N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential pharmacological properties, including antibacterial, antifungal, and anticancer activities. The compound is structurally related to other quinoline-based benzamides that have been synthesized and evaluated for various biological activities.

Synthesis Analysis

The synthesis of quinoline-based benzamides typically involves the reaction of quinoline derivatives with benzohydrazide derivatives. For instance, a series of pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides were synthesized using a molecular hybridization approach, reacting benzohydrazide derivatives with furo[3,4-b]quinoline-1,3-diones in the presence of an Et3N catalyst, which resulted in excellent yields and an eco-friendly approach by minimizing chemical waste . Although the specific synthesis of "this compound" is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of quinoline-based benzamides can be determined using various analytical techniques, including X-ray diffraction and spectroscopic methods. For example, the molecular structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computation . These methods provide detailed information about the crystal system, lattice constants, and molecular geometry, which are crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

Quinoline-based benzamides can undergo various chemical reactions, depending on their substituents and reaction conditions. For instance, nickel complexes bearing N-(2-(1H-benzo[d]imidazol-2-yl)quinolin-8-yl)benzamide derivatives were synthesized and showed good to high activities in ethylene oligomerization upon activation with Et2AlCl . The reactivity of these compounds can be influenced by the nature of the ligands and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-based benzamides are influenced by their molecular structure. Polymorphs of 4-nitro-N-(quinolin-8-yl)benzamide were characterized, showing different packing patterns, hydrogen bonding interactions, and melting points, which can affect the compound's solubility, stability, and biological activity . The presence of functional groups such as methoxy, carbonyl, and trifluoromethyl in "this compound" would also contribute to its unique properties.

Aplicaciones Científicas De Investigación

Chemosensor for Zn(2+)

A novel chemosensor utilizing a quinoline group as the fluorogenic unit demonstrates excellent selectivity and sensitivity for Zn(2+) over other cations. This sensor, through fluorescence enhancement, allows for the differentiation of Zn(2+) from Cd(2+) in acetonitrile aqueous solutions. The unique binding modes observed with Zn(2+) and Cd(2+) contribute to this selectivity, supported by X-ray crystal structure analysis and density functional theory calculations. This advancement is significant for environmental and biological applications requiring precise metal ion detection (Pengxuan Li et al., 2014).

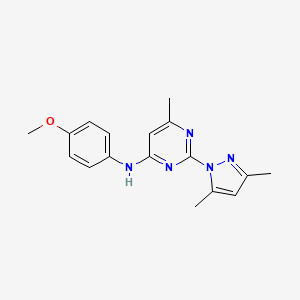

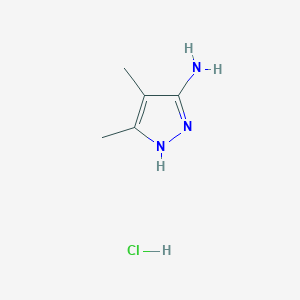

Antimicrobial Agents

The synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives incorporating a quinoline moiety has been explored for their potential as antimicrobial agents. Through various chemical reactions and spectral studies, these compounds have been assessed for their antibacterial and antifungal activities, showcasing their potential in combating microbial resistance (B. S. Holla et al., 2006).

Copper(II)-Catalyzed Sulfonylation

Efficient copper(II)-catalyzed sulfonylation of N-(quinolin-8-yl)benzamide derivatives has been developed, yielding a series of derivatives with environmental and practical advantages. This reaction utilizes sodium sulfinates as sulfide sources, producing less odorous and more environmentally friendly byproducts (Chengcai Xia et al., 2016).

Rhodium-Catalyzed Asymmetric Hydrogenation

The use of rigid P-chiral phosphine ligands has demonstrated exceptional enantioselectivities and catalytic activities in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This method facilitates the efficient preparation of chiral pharmaceutical ingredients, indicating its significant potential in pharmaceutical manufacturing (T. Imamoto et al., 2012).

Antibacterial Activity of Pyrrolo[3,4-b]quinolin-yl Benzamides

A series of pyrrolo[3,4-b]quinolin-yl benzamides synthesized via a molecular hybridization approach exhibited notable in vitro antibacterial activity. This research highlights the therapeutic potential of these compounds in addressing resistant bacterial strains, contributing to the development of new antibiotics (Tahere Hosseyni Largani et al., 2017).

Mecanismo De Acción

Safety and Hazards

The safety and hazards associated with this compound are not specified in the sources I found. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure.

Direcciones Futuras

The future directions for research on this compound could include further investigation of its synthesis, its physical and chemical properties, its potential biological activities, and its safety profile . This could lead to a better understanding of the compound and potentially to new applications .

Propiedades

IUPAC Name |

N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O3/c1-28-16-7-4-13-10-14(19(27)25-17(13)11-16)8-9-24-18(26)12-2-5-15(6-3-12)20(21,22)23/h2-7,10-11H,8-9H2,1H3,(H,24,26)(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTTWVMYCBSQGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2531052.png)

![methyl 2-{2-[(4-isopropylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2531053.png)

![(2E)-3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triazirin-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2531054.png)

![1-(2,2-Difluoroethyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2531056.png)

![2-(N-methylmethylsulfonamido)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B2531066.png)

![[3-(2,3-Dihydro-1-benzofuran-5-yl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2531070.png)

![3-({4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]phenyl}methyl)-6-(morpholin-4-yl)-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2531071.png)